molecular formula C9H12F3N3O2 B2573934 Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate CAS No. 2247206-73-9

Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate

Cat. No.: B2573934
CAS No.: 2247206-73-9
M. Wt: 251.209
InChI Key: NELVETSUBNPEPS-UHFFFAOYSA-N
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Description

Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate is a chemical compound with the molecular formula C8H9F3N2O2. It is known for its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate typically involves the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for mass production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, leading to the modulation of biochemical pathways. This compound can inhibit or activate certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-6-3-7(13-4-8(16)17-2)14-15(6)5-9(10,11)12/h3H,4-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELVETSUBNPEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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